Indium IN-111 chloride

Radiochemical purity Quality control Radiopharmaceutical precursor

Indium In-111 chloride is an FDA-approved, no-carrier-added radiopharmaceutical precursor. Differentiated by high radiochemical purity (≥95% ionic In3+) and radionuclidic purity (≥99.925% In-111) for reproducible DOTA/DTPA labeling. In vivo chelate stability (t½=2.81d) provides superior target-to-background contrast versus alternative isotopes. Essential for ProstaScint, Zevalin, and Octreoscan preparations.

Molecular Formula Cl3In
Molecular Weight 217.26 g/mol
CAS No. 50800-85-6
Cat. No. B12762705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium IN-111 chloride
CAS50800-85-6
Molecular FormulaCl3In
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCl[In](Cl)Cl
InChIInChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3/i;;;1-4
InChIKeyPSCMQHVBLHHWTO-FZTWWWDYSA-K
Commercial & Availability
Standard Pack Sizes0.2 ml / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium IN-111 Chloride: A Cyclotron-Produced Radiopharmaceutical Precursor for Targeted SPECT Imaging and Radioimmunotherapy


Indium IN-111 chloride (CAS 50800-85-6) is a sterile, non-pyrogenic, no-carrier-added solution of ionic In-111 chloride supplied in 0.05 M hydrochloric acid (pH 1.1–1.4) [1]. It functions as a radiopharmaceutical precursor—specifically, a radiolabeling reagent—for the ex vivo preparation of Indium-111 labeled monoclonal antibodies and peptides used in single-photon emission computed tomography (SPECT) diagnostic imaging and radioimmunotherapy procedures [2]. The compound is cyclotron-produced via proton irradiation (p,2n reaction) of an enriched Cd-112 target [1]. With a physical half-life of 67.32 hours (2.81 days) and gamma emissions suitable for detection and imaging (171.3 keV and 245.4 keV), In-111 chloride enables the synthesis of patient-specific radiopharmaceuticals at the point of care [1].

Why Indium-111 Chloride Cannot Be Substituted with Alternative Radionuclide Precursors in Targeted Radiopharmaceutical Synthesis


Generic substitution of Indium-111 chloride with other radionuclide precursor solutions—even those containing the same In-111 isotope from different manufacturing sources—is scientifically unsound due to well-documented, quantifiable differences in radiochemical reactivity and solution stability. Commercial [111In]InCl3 stock solutions from different suppliers can undergo time-dependent transformation into an unreactive In-111 species that substantially reduces radiochemical yields (RCYs) during DOTA-peptide labeling, a phenomenon that can be suppressed by optimizing chloride ion concentration [1]. Furthermore, the choice of radionuclide itself dictates labeling stability and biodistribution: In-111 chloride forms stable chelate complexes with DOTA and DTPA that remain intact in vivo over the 2.8-day imaging window, whereas Technetium-99m labeling produces soluble, less stable trapped forms with early excretion that limits abdominal imaging [2]. Even within the same radionuclide, switching between chelator systems alters biodistribution: the choice of chelator for In-111 labeling significantly influences tumor-to-liver ratios and hepatic uptake [3]. These factors collectively demonstrate that radiolabeling outcomes are exquisitely sensitive to the precise precursor formulation, chelator chemistry, and radionuclide source—rendering simple substitution invalid for scientific and clinical applications.

Quantitative Differentiation Evidence for Indium IN-111 Chloride Procurement: Comparative Performance Data Against Alternatives


Radiochemical Purity Specification: Indium-111 Chloride Sterile Solution Exceeds 95% Ionic In3+ Content at Calibration

Indium IN-111 Chloride Sterile Solution manufactured by Curium US LLC is specified to contain not less than 95% of the Indium present as ionic In3+ at the time of calibration [1]. This specification ensures that the precursor exists predominantly in the reactive ionic form required for efficient chelation during radiolabeling procedures. In contrast, non-ionic or colloidal In-111 species (which may form under suboptimal pH or chloride conditions) are unreactive toward DOTA and DTPA chelators, leading to failed or low-yield labeling reactions [2].

Radiochemical purity Quality control Radiopharmaceutical precursor

Radionuclidic Purity: Indium-111 Chloride Contains ≥99.925% In-111 with Long-Lived Impurity Controlled to ≤0.075%

At the time of calibration, Indium IN-111 Chloride Sterile Solution contains not less than 99.925% indium In-111, with not more than 0.075% indium In-114m and zinc Zn-65 combined [1]. This radionuclidic purity specification is critical because In-114m (half-life 49.5 days) and Zn-65 (half-life 244 days) are long-lived radionuclidic impurities that contribute disproportionately to patient radiation dose and radioactive waste management burden [2]. USP monographs explicitly limit In-114m to not greater than 3 kBq per MBq (3 µCi per mCi) of In-111 [2].

Radionuclidic purity Dosimetry Regulatory compliance

Radiolabeling Stability: In-111-DOTA Conjugates Demonstrate 4.3× Lower Protein Binding Than Ga-68-DOTA Analogs

In a direct comparative study of DOTA-RGD peptides labeled with either In-111 or Ga-68, the In-111 labeled conjugate exhibited markedly lower non-specific protein binding. Specifically, [111In]DOTA-RGD demonstrated only up to 1.4% protein-bound activity, whereas the Ga-68 analog [68Ga]DOTA-RGD showed up to 23% protein-bound activity under identical assay conditions [1]. Both compounds maintained hydrophilic properties and high metabolic stability, with receptor-specific accumulation confirmed by cell uptake studies [1].

Protein binding Biodistribution DOTA chelation PET vs SPECT

Biodistribution Control: Chelator Selection for In-111 Labeling Modulates Tumor-to-Liver Ratio in HER3 Imaging

In a systematic evaluation of anti-HER3 affibody molecules labeled with In-111 using different chelators, the presence of the negatively charged In-111-DOTAGA complex resulted in the lowest hepatic uptake and the highest tumor-to-liver ratio among all chelator variants tested [1]. This study demonstrates that the choice of chelator—and by extension, the specific labeling chemistry enabled by high-purity In-111 chloride precursor—significantly influences the biodistribution profile and imaging contrast of the final radiopharmaceutical [1].

Biodistribution Chelator optimization Affibody imaging Tumor-to-background ratio

Solution Stability: Chloride Ion Concentration Modulates In-111 Chloride Reactivity and Prevents Unreactive Species Formation

During multiple In-111 labeling reactions from a single batch of [111In]InCl3, inconsistent radiochemical yields were observed due to time-dependent formation of a radioactive impurity that hampered In-111 reactivity [1]. This transformation could be successfully suppressed by increasing the concentration of chloride ions in the stock solution, thereby 'recovering' [111In]InCl3 reactivity and restoring acceptable radiochemical yields for DOTA-peptide labeling [1]. The study also reports convenient iTLC systems for distinguishing between reactive [111In]InCl3, the unreactive In-111 species, radiocolloids, and radiolabeled peptides [1].

Solution stability Chloride ion Radiolabeling yield Quality control

Leukocyte Labeling: In-111 Provides Superior In Vivo Stability Compared to Tc-99m for Abdominal Inflammation Imaging

Methods to label leukocytes with Technetium-99m were developed after In-111 leukocyte labeling, but the two radiolabels cannot be used interchangeably for clinical imaging of inflammation [1]. Tc-99m labeling produces a trapped form that is soluble and undergoes excretion, which limits imaging of disease in the abdomen except at early time points [1]. In contrast, In-111-labeled leukocytes remain stably labeled in vivo over the 2.8-day imaging window, enabling delayed imaging of abdominal and chronic inflammatory processes that would be obscured with Tc-99m [1].

Leukocyte labeling In vivo stability Inflammation imaging SPECT

Indium IN-111 Chloride Procurement: Evidence-Based Application Scenarios for Clinical and Research Settings


Radiolabeling of Monoclonal Antibodies for SPECT Diagnostic Imaging (ProstaScint and OncoScint)

Indium IN-111 Chloride Sterile Solution is FDA-approved for radiolabeling ProstaScint (capromab pendetide) preparations used for in vivo diagnostic SPECT imaging of prostate cancer [1]. The precursor's high radionuclidic purity (≥99.925% In-111) and radiochemical purity (≥95% ionic In3+) ensure reproducible, high-efficiency labeling of the antibody-chelate conjugate. Procurement of USP-compliant, no-carrier-added In-111 chloride is essential for facilities performing these FDA-approved diagnostic procedures [1].

Radiolabeling of Ibritumomab Tiuxetan (Zevalin) for Radioimmunotherapy

Indium IN-111 Chloride is specifically indicated for radiolabeling Zevalin (ibritumomab tiuxetan) preparations used in radioimmunotherapy procedures for non-Hodgkin lymphoma [1]. The In-111 labeled Zevalin is administered as an imaging dosimetry step prior to Y-90 Zevalin therapy, leveraging the gamma emissions of In-111 for SPECT-based biodistribution assessment. The matched coordination chemistry between In-111 and Y-90 with the tiuxetan chelator (which is a DTPA derivative) makes In-111 chloride the scientifically validated precursor for this theranostic workflow [1].

Synthesis of 111In-Pentetreotide (Octreoscan) for Neuroendocrine Tumor Imaging

111In-pentetreotide (Octreoscan) is prepared by reacting Indium-111 chloride solution with a pentetreotide kit at the point of use, achieving labeling efficiency >99% and radiochemical purity >95% stable for at least 8 hours at room temperature post-labeling [2]. This high-yield, room-temperature-stable labeling chemistry—enabled by the ionic In3+ species in the chloride precursor—supports the routine clinical preparation of patient doses for somatostatin receptor scintigraphy in neuroendocrine tumor diagnosis. The long-standing clinical use of Octreoscan as the gold standard functional imaging modality for neuroendocrine tumors further validates the reliability of In-111 chloride as a precursor [3].

Custom Radiolabeling of DOTA-Conjugated Peptides and Affibody Molecules for Preclinical SPECT Research

Research facilities procuring Indium-111 chloride for custom radiolabeling of DOTA-conjugated targeting vectors (peptides, affibody molecules, antibody fragments) benefit from the precursor's compatibility with established DOTA and DTPA chelation chemistry [4]. As demonstrated in comparative studies, In-111-labeled DOTA conjugates exhibit lower non-specific protein binding (≤1.4%) than Ga-68-labeled analogs (≤23%), providing superior target-to-background contrast for quantitative SPECT imaging [5]. Additionally, chelator selection (e.g., DOTAGA vs. DOTA) enables modulation of biodistribution and tumor-to-liver ratios, offering researchers a tunable platform for optimizing imaging probes [4].

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